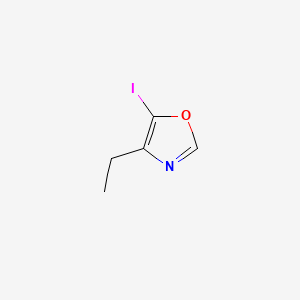
4-Ethyl-5-iodo-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-5-iodo-1,3-oxazole is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of the ethyl and iodine substituents at the 4 and 5 positions, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Another method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base, resulting in high yields of oxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed arylation reactions is common, where aryl iodides react with oxazole precursors under controlled conditions .
化学反应分析
Types of Reactions
4-Ethyl-5-iodo-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to form oxazolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted oxazoles.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of oxazolines.
科学研究应用
4-Ethyl-5-iodo-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Ethyl-5-iodo-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodine atom, facilitating nucleophilic substitution reactions. It can also participate in hydrogen bonding and π-π interactions, influencing its biological activity .
相似化合物的比较
Similar Compounds
4-Methyl-5-iodo-1,3-oxazole: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-5-bromo-1,3-oxazole: Similar structure but with a bromine atom instead of iodine.
4-Ethyl-5-chloro-1,3-oxazole: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
4-Ethyl-5-iodo-1,3-oxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its bromine and chlorine analogs. The larger atomic radius and higher electronegativity of iodine influence the compound’s reactivity and interactions with other molecules .
生物活性
4-Ethyl-5-iodo-1,3-oxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the oxazole family, characterized by a five-membered aromatic ring that includes nitrogen and oxygen atoms. The presence of iodine at the 5-position and an ethyl group at the 4-position contributes to its distinctive reactivity and biological properties.
The molecular formula of this compound is C5H6INO, with a molecular weight of 223.01 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C5H6INO |
| Molecular Weight | 223.01 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C5H6INO/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3 |
| SMILES | CCC1=C(OC=N1)I |
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of oxazole derivatives, including this compound. For instance, a comprehensive review highlighted the effectiveness of various oxazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |
|---|---|---|
| 4-Ethyl-5-Iodo-Oxazole | TBD | TBD |
| Reference Drug (Ampicillin) | 10 | 10 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In various in vitro studies, oxazole derivatives showed significant cytotoxic effects against cancer cell lines. The mechanism of action is thought to involve inhibition of specific signaling pathways crucial for cancer cell proliferation .
Case Study: Anticancer Activity
In one study, a series of oxazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results indicated that compounds with iodine substitutions exhibited enhanced activity compared to their bromine or chlorine analogs .
The biological activity of this compound is attributed to its ability to act as an electrophile due to the presence of the iodine atom. This property facilitates nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. Additionally, the compound can engage in hydrogen bonding and π–π interactions, which are critical for its biological efficacy .
Comparative Analysis
When comparing this compound with similar compounds like 4-Methyl and 4-Ethyl derivatives with different halogens (bromine or chlorine), it was observed that the presence of iodine significantly enhances reactivity and biological activity due to its larger atomic radius and higher electronegativity .
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-Ethyl-5-Iodo-Oxazole | High | Moderate |
| 4-Methyl-5-Bromo-Oxazole | Moderate | Low |
| 4-Ethyl-5-Chloro-Oxazole | Low | Moderate |
属性
分子式 |
C5H6INO |
|---|---|
分子量 |
223.01 g/mol |
IUPAC 名称 |
4-ethyl-5-iodo-1,3-oxazole |
InChI |
InChI=1S/C5H6INO/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3 |
InChI 键 |
SDTSIJHXQHTLEE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(OC=N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















